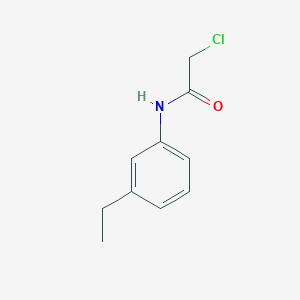

2-chloro-N-(3-ethylphenyl)acetamide

描述

2-Chloro-N-(3-ethylphenyl)acetamide (CAS: 380346-54-3, molecular formula: C10H12ClNO) is a chloroacetamide derivative characterized by a chloroacetyl group attached to a 3-ethyl-substituted aniline. This compound is structurally analogous to agrochemicals like acetochlor and alachlor but differs in its substitution pattern, which influences its physicochemical properties and biological activity . Its meta-ethylphenyl substituent distinguishes it from other chloroacetamides with ortho- or para-substituted aromatic rings, impacting molecular conformation and intermolecular interactions .

属性

IUPAC Name |

2-chloro-N-(3-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKUEWCRWBQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368370 | |

| Record name | 2-chloro-N-(3-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380346-54-3 | |

| Record name | 2-chloro-N-(3-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(3-ethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)acetamide typically involves the reaction of 3-ethylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-ethylphenylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or distillation .

化学反应分析

Types of Reactions

2-chloro-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 3-ethylphenylamine and acetic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

科学研究应用

2-chloro-N-(3-ethylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for potential therapeutic properties.

Industry: Used in the production of various chemical products and materials.

作用机制

The mechanism of action of 2-chloro-N-(3-ethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use .

相似化合物的比较

Structural and Conformational Differences

Key Compounds Compared:

- 2-Chloro-N-(3-methylphenyl)acetamide (3MPCA)

- 2-Chloro-N-(3-nitrophenyl)acetamide (3NPCA)

- Chloroacetamide Herbicides (e.g., acetochlor, alachlor)

Key Observations:

Metabolism and Toxicity :

- Herbicides: Metabolized to reactive intermediates (e.g., CMEPA, CDEPA) via dealkylation, leading to carcinogenic dialkylbenzoquinone imines .

Physicochemical Properties

生物活性

2-Chloro-N-(3-ethylphenyl)acetamide is a compound that has garnered attention for its biological activity, particularly in the context of its potential pharmacological applications and toxicological implications. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H12ClNO

- Molecular Weight : 201.66 g/mol

- CAS Number : 380346-54-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to inhibit the elongation of fatty acids, specifically very long-chain fatty acids (VLCFAs), which are critical for cellular membrane integrity and function. This inhibition can disrupt normal cellular processes, leading to significant physiological effects.

Target Enzymes and Pathways

- Fatty Acid Synthesis : Inhibits enzymes involved in the synthesis of VLCFAs, potentially leading to altered lipid metabolism.

- Protein Synthesis : Exhibits inhibitory effects on protein synthesis in susceptible plant species by interacting with ribosomal machinery.

Cellular Effects

Research indicates that this compound can influence cellular functions by modulating cell signaling pathways and gene expression. In particular, it has been observed to induce inflammation in certain cell types, which may have implications for its use in therapeutic contexts.

Dosage and Toxicity

The compound's effects vary significantly with dosage:

- Acute Toxicity : In animal models, the acute oral LD50 has been reported as 3433 mg/kg for male rats and 2088 mg/kg for female rats, indicating a moderate level of toxicity.

- Chronic Effects : Studies suggest that prolonged exposure can lead to residual activity lasting up to ten weeks, affecting cellular functions over time.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

- In Vitro Studies : Investigations into its anti-inflammatory properties revealed that the compound could reduce inflammation markers in cultured cells, suggesting potential applications in inflammatory diseases .

- Animal Models : In vivo studies demonstrated that treatment with this compound led to significant alterations in lipid profiles and inflammatory responses, underscoring its role as a bioactive agent .

- Pharmacological Potential : A study highlighted its potential as an antidepressant when compared to standard treatments, indicating that modifications to its structure could enhance therapeutic efficacy .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Reduced inflammation markers; potential anti-inflammatory activity. |

| In Vivo | Alterations in lipid profiles; significant inflammatory response modulation. |

| Pharmacological | Potential antidepressant effects; comparison with standard drugs showed promising results. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3-ethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-ethylaniline with chloroacetyl chloride in anhydrous dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts . For higher yields (>75%), catalytic KI in DMF at 60–80°C facilitates efficient coupling . Purity is confirmed via TLC and recrystallization from ethanol.

Q. How is the molecular conformation of this compound characterized?

- Methodological Answer : X-ray crystallography reveals key structural features:

- Hydrogen bonding : Dual N–H⋯O interactions form infinite chains in the crystal lattice, stabilizing the syn conformation of the N–H bond relative to the ethyl group .

- Bond angles : The acetamide group adopts a planar geometry (C–N–C angle: ~120°), consistent with resonance stabilization .

- Packing : Asymmetric units contain two molecules linked via van der Waals forces and π-stacking .

Q. What spectroscopic techniques are used to validate the compound’s structure?

- Methodological Answer :

- NMR : NMR shows a singlet at δ 4.2 ppm (CHCl) and aromatic protons at δ 6.8–7.4 ppm .

- IR : Strong bands at ~1650 cm (amide C=O) and ~3300 cm (N–H stretch) confirm functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 197.6 (M) align with the molecular formula CHClNO .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Chlorine position : Meta-substitution (3-ethyl) enhances herbicide activity compared to ortho/para positions, likely due to steric and electronic effects .

- Ethyl vs. methyl : Ethyl groups improve lipid solubility, increasing bioavailability but may reduce degradation rates in soil .

- Comparative toxicity : 3-Ethyl derivatives show lower acute toxicity (LD > 500 mg/kg in rats) than nitro-substituted analogs (LD ~100 mg/kg) .

Q. What computational methods predict interactions with biological targets like T-type calcium channels?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-channel interactions, identifying key residues (e.g., Phe1190) for binding .

- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-channel complex, with RMSD < 2.0 Å indicating strong binding .

- QSAR models : CoMFA/CoMSIA analyses correlate substituent hydrophobicity with inhibitory potency (pIC) .

Q. How can researchers resolve contradictions in environmental persistence data (e.g., soil vs. microbial degradation)?

- Methodological Answer :

- Soil column studies : Measure leaching potential under controlled pH (5.5–7.0) and organic content (2–5% w/w), showing half-lives of 30–60 days .

- Microbial assays : Isolate degrading strains (e.g., Pseudomonas spp.) from herbicide-exposed soil, using LC-MS to track metabolite formation (e.g., dechlorinated products) .

- Statistical reconciliation : Apply ANOVA to compare degradation rates across studies, accounting for variables like temperature and microbial diversity .

Q. What experimental designs mitigate phytotoxicity in crop protection studies?

- Methodological Answer :

- Safener co-application : Use compounds like benoxacor (0.1–0.5 ppm) to upregulate detoxifying enzymes (e.g., glutathione S-transferases) in crops .

- Dose-response assays : Test herbicide concentrations (0.1–10 μM) on model plants (Arabidopsis), monitoring chlorophyll fluorescence (Fv/Fm) to quantify stress .

- Field trials : Randomized block designs evaluate weed control efficacy (≥80% reduction) vs. crop yield loss (<5%) under varying rainfall conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。